molecular formula C19H21N3 B12495935 2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole

2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole

Cat. No.: B12495935
M. Wt: 291.4 g/mol
InChI Key: WPGKFCUFRDEVPU-UHFFFAOYSA-N
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Description

(2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a heterocyclic compound featuring an imidazo[1,2-a]imidazole core with two benzyl groups attached at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with glyoxal in the presence of a suitable catalyst to form the imidazo[1,2-a]imidazole ring system. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce tetrahydroimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of imidazo[1,2-a]imidazole exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.

Medicine

In medicine, (2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole derivatives are explored for their therapeutic potential. These compounds are evaluated for their ability to interact with specific biological targets, such as enzymes and receptors, which are implicated in various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for applications in catalysis, polymer science, and nanotechnology.

Mechanism of Action

The mechanism of action of (2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6R)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
  • (2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
  • (2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Uniqueness

(2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is unique due to the presence of benzyl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

2,6-dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-3-7-15(8-4-1)11-17-13-22-14-18(21-19(22)20-17)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGKFCUFRDEVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=NC(CN21)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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